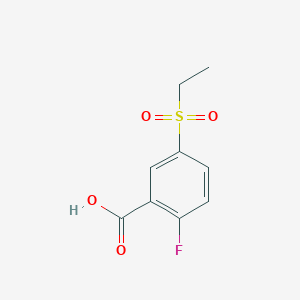

5-(Ethanesulfonyl)-2-fluorobenzoic acid

Description

Contextualization of Substituted Benzoic Acids as Chemical Synthons

Substituted benzoic acids are a cornerstone of modern organic synthesis, serving as versatile intermediates, or synthons, for the creation of a vast array of high-value chemicals. google.com Benzoic acid itself, a simple aromatic carboxylic acid, and its derivatives are fundamental precursors in the production of pharmaceuticals, agrochemicals, and polymers. google.combiosynth.com

Significance of Organofluorine and Sulfonyl Moieties in Molecular Design

The incorporation of fluorine and sulfonyl groups into organic molecules is a widely employed strategy in modern drug discovery and materials science. Each group imparts distinct properties that can significantly enhance the performance of the final compound.

Organofluorine Moieties: Fluorine is the most electronegative element, and its introduction into a molecule has profound effects. ossila.com Despite its high reactivity as an element, the carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which often increases the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism. nih.gov This can lead to an extended half-life and improved bioavailability. ossila.com Furthermore, the small size of the fluorine atom means it can often replace a hydrogen atom without a significant increase in steric bulk. nih.gov The strong electron-withdrawing nature of fluorine can also alter the acidity (pKa) of nearby functional groups, influencing their ionization state and ability to interact with biological targets. ossila.comnih.gov The strategic placement of fluorine can also enhance a molecule's lipophilicity, which can improve its ability to permeate cell membranes. ossila.combldpharm.com These combined effects have led to organofluorine compounds being prevalent in pharmaceuticals, with approximately 20% of all commercial drugs containing fluorine. nih.gov

Sulfonyl Moieties: The sulfonyl group (R-S(=O)₂-R') is another critical functional group in medicinal chemistry. bldpharm.com It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor, enabling strong and specific interactions with biological targets like enzyme active sites. bldpharm.com The geometry of the sulfonyl group can also act as a structural scaffold, constraining the conformation of side chains to fit precisely into binding pockets. bldpharm.com Compounds containing sulfonyl groups, such as sulfones and sulfonamides, are found in a wide range of therapeutic agents. The introduction of a sulfonyl group can improve a drug's pharmacokinetic properties by increasing its metabolic stability and polarity, which can in turn reduce potential toxicity associated with off-target interactions. bldpharm.com

The presence of both a fluorine atom and an ethylsulfonyl group in 5-(Ethanesulfonyl)-2-fluorobenzoic acid thus creates a synthon with a powerful combination of these desirable properties, making it an attractive starting material for research and development.

Historical Development and Current Research Landscape of the Compound

The specific historical development of this compound (CAS Number: 898258-55-4) is not extensively documented in dedicated publications. Its emergence is tied to the broader history of organofluorine chemistry, which began to flourish in the early to mid-20th century with the development of new fluorination methods. The compound is primarily known as a commercially available research chemical or building block, supplied by various chemical companies for use in synthesis. ossila.comossila.com

The current research landscape for this compound is defined by its application as an intermediate in the synthesis of more complex molecules, particularly for the pharmaceutical industry. While specific, high-profile studies centered on this compound are not prominent, its value lies in its potential to be incorporated into larger molecular scaffolds. Researchers utilize such building blocks in the early stages of drug discovery to generate libraries of novel compounds for screening.

Given its structural features, the compound is a logical precursor for the synthesis of potential kinase inhibitors, a class of drugs that often feature substituted aromatic cores. bldpharm.combldpharm.com For example, related fluorobenzoic acid derivatives have been successfully used to create inhibitors for targets like Aurora kinases, which are implicated in cancer. bldpharm.com The combination of the fluoro and ethylsulfonyl groups on the benzoic acid ring provides a scaffold with desirable metabolic stability and binding characteristics for such applications. Its use is therefore likely situated within proprietary industrial research and development or in exploratory academic synthesis, forming the foundation for creating next-generation therapeutic agents.

Chemical Compound Data

Below are the key identifiers and properties for this compound.

| Property | Value | Reference |

| IUPAC Name | This compound | ossila.com |

| CAS Number | 898258-55-4 | |

| Molecular Formula | C₉H₉FO₄S | |

| Molecular Weight | 232.23 g/mol | |

| Physical Form | Powder | ossila.com |

| SMILES Code | O=C(O)C1=CC(S(=O)(CC)=O)=CC=C1F | |

| InChI Key | PEGYNVXLVMKJDU-UHFFFAOYSA-N | ossila.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethylsulfonyl-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4S/c1-2-15(13,14)6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGYNVXLVMKJDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898258-55-4 | |

| Record name | 5-(ethanesulfonyl)-2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Ethanesulfonyl 2 Fluorobenzoic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler, commercially available starting materials. researchgate.netnih.gov For 5-(ethanesulfonyl)-2-fluorobenzoic acid, two primary disconnections are logical. The first is the disconnection of the carboxyl group, often suggesting a final hydrolysis step from a more stable ester precursor, such as an ethyl ester. This strategy protects the reactive carboxylic acid during the preceding synthetic steps.

The second and more crucial set of disconnections involves the carbon-sulfur (C-S) and carbon-fluorine (C-F) bonds. The ethanesulfonyl group can be retrosynthetically disconnected to an ethylsulfanyl (thioether) precursor, which is then oxidized. This leads to a key intermediate, 5-(ethylsulfanyl)-2-fluorobenzoic acid or its ester. The fluorine atom can be introduced via several methods, with the Balz-Schiemann reaction being a classic and reliable approach, suggesting a 5-amino-2-halobenzoic acid derivative as a precursor. chemicalbook.commasterorganicchemistry.com Alternatively, a fluorine atom can be present in the starting material, and the ethylsulfanyl group is introduced via nucleophilic aromatic substitution. bldpharm.commdpi.com

These disconnections lead to two primary plausible synthetic routes, which will be explored in detail.

Established Synthetic Routes and Mechanistic Considerations

Hydrolysis of Carboxylic Acid Esters (e.g., Ethyl Ester)

The final step in many syntheses of this compound is the hydrolysis of its corresponding ethyl ester. This transformation is typically achieved under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt. A final acidification step provides the desired carboxylic acid.

Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. The subsequent tetrahedral intermediate undergoes proton transfer and elimination of ethanol (B145695) to furnish the carboxylic acid. This process is reversible and often requires driving the reaction to completion by removing the alcohol byproduct.

Strategies for Introducing the Ethanesulfonyl Group

The introduction of the ethanesulfonyl moiety is most commonly achieved through the oxidation of a corresponding aryl ethyl sulfide (B99878) (thioether).

A plausible precursor, ethyl 5-(ethylsulfanyl)-2-fluorobenzoate, can be synthesized via a nucleophilic aromatic substitution reaction. For instance, starting with ethyl 2,5-difluorobenzoate, the more activated fluorine at the 5-position can be selectively displaced by sodium ethanethiolate. The reaction is driven by the electron-withdrawing nature of the ester and the ortho-fluorine, which activate the ring towards nucleophilic attack. masterorganicchemistry.com

Once the thioether is in place, it can be oxidized to the sulfone. A variety of oxidizing agents can be employed for this transformation. chemspider.comlibretexts.org

meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the oxidation of sulfides. The reaction proceeds through a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxyacid. chemspider.comderpharmachemica.com Using two equivalents of m-CPBA ensures the complete oxidation of the sulfide to the sulfone, bypassing the intermediate sulfoxide (B87167). nih.gov

Hydrogen peroxide (H₂O₂) , often in the presence of a catalyst, is a greener alternative. acs.org

Urea-hydrogen peroxide adduct in the presence of an anhydride (B1165640), such as phthalic anhydride, provides a metal-free and environmentally benign method for converting sulfides directly to sulfones. abacipharma.com

The choice of oxidant and reaction conditions can be tuned to selectively yield either the sulfoxide or the sulfone. acs.org

| Oxidizing Agent | Typical Conditions | Product |

| m-CPBA (2.2 equiv.) | CH₂Cl₂, rt | Sulfone |

| H₂O₂/Tantalum carbide | N/A | Sulfone |

| Urea-H₂O₂/Phthalic Anhydride | Ethyl Acetate | Sulfone |

Approaches for Introducing the Fluorine Atom

The Balz-Schiemann reaction is a well-established and reliable method for the introduction of a fluorine atom onto an aromatic ring. chemicalbook.commasterorganicchemistry.comnih.gov This reaction transforms a primary aromatic amine into an aryl fluoride (B91410) via a diazonium tetrafluoroborate (B81430) intermediate.

A potential synthetic route utilizing this reaction would begin with a commercially available precursor like ethyl 5-amino-2-chlorobenzoate.

Diazotization : The amino group is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C).

Formation of Diazonium Tetrafluoroborate : The diazonium salt solution is then treated with fluoroboric acid (HBF₄), leading to the precipitation of the relatively stable aryldiazonium tetrafluoroborate salt.

Thermal Decomposition (Schiemann Reaction) : The isolated and dried diazonium tetrafluoroborate salt is then heated. This thermal decomposition releases nitrogen gas and boron trifluoride, yielding the desired aryl fluoride. Recent advancements have shown that this decomposition can be carried out in various solvents and sometimes enhanced with photolysis.

Following the introduction of the fluorine atom to yield ethyl 2-fluoro-5-chlorobenzoate, the chloro group can be displaced by sodium ethanethiolate, followed by oxidation to the sulfone as described previously.

Development of Novel and Efficient Synthetic Protocols

While the established routes are reliable, modern synthetic chemistry focuses on developing more efficient, milder, and catalytically driven methods.

Catalytic Approaches in C-C and C-S Bond Formation

Recent research has focused on the development of catalytic methods for the formation of carbon-sulfur bonds, which are key to synthesizing aryl sulfones. These methods often offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions over traditional methods.

Copper-Catalyzed Cross-Coupling : Copper catalysts can facilitate the cross-coupling of arylboronic acids with sulfinic acid salts to produce aryl sulfones under mild conditions. This approach could be adapted to synthesize the target molecule by coupling a suitable boronic acid derivative with sodium ethanesulfinate.

Palladium-Catalyzed Coupling : Palladium complexes, particularly with specialized ligands like Xantphos, are effective catalysts for the reaction of aryl halides or triflates with sulfinic acid salts, providing a versatile route to unsymmetrical diaryl and aryl vinyl sulfones.

Transition-Metal-Free Methods : Innovative transition-metal-free approaches have also been developed. One such method involves the reaction of sodium sulfinates with aryne precursors, such as o-silyl aryl triflates, in the presence of a fluoride source. This strategy allows for the formation of the C-S bond under mild, metal-free conditions. Another approach utilizes the coupling of diaryliodonium salts with arenesulfinates.

These modern catalytic methods represent the forefront of synthetic chemistry and offer promising avenues for more efficient and sustainable syntheses of this compound and its derivatives.

Stereoselective Synthesis of Analogues (if applicable)

The synthesis of analogues of this compound where the sulfur atom is a stereocenter (i.e., a chiral sulfoxide) or where a stereocenter is present elsewhere in an analogue, would require stereoselective synthetic methods. While specific examples for analogues of this particular compound are not readily found in the literature, general strategies for the stereoselective synthesis of chiral sulfones and related molecules can be considered. ethz.chnih.govnih.govyoutube.comelsevierpure.com

One common approach involves the asymmetric oxidation of a prochiral thioether. This can be achieved using a chiral oxidizing agent or a catalytic system employing a chiral ligand. ethz.ch For instance, modified Sharpless asymmetric epoxidation conditions or chiral oxaziridines have been used for the enantioselective oxidation of sulfides to sulfoxides.

Alternatively, a chiral auxiliary approach can be employed. ethz.ch In this method, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is subsequently removed. For the synthesis of chiral sulfone analogues, this could involve the use of a chiral sulfinate ester which is then reacted with an organometallic reagent.

Given the lack of specific literature, the development of a stereoselective synthesis for an analogue of this compound would likely require significant research and optimization of these general methodologies.

Green Chemistry Principles in the Synthesis of the Compound

For the oxidation of the thioether intermediate, traditional oxidants like potassium permanganate (B83412) or m-CPBA generate significant waste. A greener alternative is the use of hydrogen peroxide (H₂O₂), as its only byproduct is water. conicet.gov.arrsc.orgacs.orgorganic-chemistry.org The efficiency of H₂O₂ can be enhanced by using a catalyst, such as a tungstate (B81510) salt, which can be recycled.

Another green approach is electrochemical oxidation. rsc.org This method uses electricity to drive the oxidation, with water often serving as the source of oxygen, thus avoiding the need for chemical oxidants altogether. rsc.org Such a process can be highly selective and can be performed in continuous-flow reactors, which offers advantages in terms of safety and scalability. rsc.org

In the synthesis of the thioether intermediate, replacing hazardous solvents with more environmentally benign alternatives is a key green chemistry goal. While NMP is effective, its potential toxicity is a concern. Research into greener solvent alternatives for nucleophilic aromatic substitutions is an active area of chemical research.

Furthermore, optimizing reaction conditions to maximize yield and minimize byproduct formation is a fundamental principle of green chemistry that would apply to all steps of the synthesis. This includes careful control of temperature, reaction time, and stoichiometry of reagents.

Reactivity and Chemical Transformations of 5 Ethanesulfonyl 2 Fluorobenzoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a primary site for a variety of classical and modern synthetic transformations, enabling the formation of numerous derivatives.

5-(Ethanesulfonyl)-2-fluorobenzoic acid readily undergoes esterification and amidation reactions, which are fundamental to the synthesis of various derivatives, including active pharmaceutical ingredients.

Esterification: Standard esterification protocols can be applied, though the specific conditions may be adjusted to optimize yield and purity. The formation of esters proceeds by reacting the carboxylic acid with an alcohol, typically in the presence of an acid catalyst.

Amidation: The synthesis of amides from this compound is a frequently documented transformation, often serving as a key step in the construction of more complex molecules. This reaction involves coupling the carboxylic acid with a primary or secondary amine. To facilitate this transformation, which can be energetically demanding, coupling agents are commonly employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Commonly used coupling agents for this purpose include:

1,1'-Carbonyldiimidazole (B1668759) (CDI)

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

In a documented example, this compound was converted to an amide intermediate as part of the synthesis of inhibitors of bacterial DNA gyrase and topoisomerase IV. This specific reaction involved the use of 1,1'-carbonyldiimidazole (CDI) as the coupling agent in the presence of a base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in acetonitrile (B52724) (MeCN) as the solvent.

Table 1: Exemplary Amidation Reaction Conditions

| Reactant | Coupling Agent | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| This compound | CDI | DBU | MeCN | Amide Intermediate |

While theoretically possible, the decarboxylation of this compound is not a commonly reported transformation. Aromatic carboxylic acids are generally stable, and removing the carboxyl group typically requires harsh reaction conditions, such as high temperatures and the use of metal catalysts (e.g., copper). The strong electron-withdrawing nature of both the fluorine and ethanesulfonyl groups would further deactivate the ring towards electrophilic substitution that might be involved in certain decarboxylation mechanisms, while potentially stabilizing the carboxylate anion.

The carboxylic acid can be readily converted into more reactive derivatives like acid halides and anhydrides.

Acid Halide Formation: The most common transformation in this class is the formation of the corresponding acid chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose, often with a catalytic amount of a solvent like N,N-dimethylformamide (DMF). Oxalyl chloride ((COCl)₂) is another effective, albeit more expensive, alternative that often provides cleaner reactions. The resulting 5-(ethanesulfonyl)-2-fluorobenzoyl chloride is a highly reactive intermediate, primed for subsequent reactions with a wide array of nucleophiles, including alcohols, amines, and organometallic reagents.

Anhydride (B1165640) Formation: Symmetrical or mixed anhydrides can also be synthesized. Reacting the carboxylic acid with a dehydrating agent like acetic anhydride can yield the corresponding anhydride. Alternatively, treatment of the carboxylate salt with an acyl halide can form a mixed anhydride. These activated species serve a similar synthetic purpose as acid halides, acting as effective acylating agents.

Reactivity of the Fluorine Substituent on the Aromatic Ring

The fluorine atom on the aromatic ring is significantly activated towards nucleophilic substitution due to the powerful electron-withdrawing effects of the adjacent carboxylic acid group and the para-ethanesulfonyl group.

The fluorine atom is an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. The presence of the strongly deactivating ethanesulfonyl group in the para position and the carboxyl group in the ortho position stabilizes the intermediate Meisenheimer complex, thereby facilitating the substitution reaction.

This reactivity is a cornerstone of its use in synthetic chemistry. A variety of nucleophiles can displace the fluorine atom, including:

O-Nucleophiles: Alkoxides and phenoxides can react to form aryl ethers.

N-Nucleophiles: Amines (primary and secondary) and ammonia (B1221849) can react to form substituted anilines.

S-Nucleophiles: Thiolates can be used to generate thioethers.

For instance, the reaction of this compound with an amine nucleophile would lead to the formation of a 2-(alkylamino)-5-(ethanesulfonyl)benzoic acid derivative. These reactions are typically carried out in polar aprotic solvents like DMSO, DMF, or NMP and often require the presence of a base to deprotonate the nucleophile or scavenge the HF byproduct.

Table 2: Potential SNAr Reactions and Products

| Nucleophile Type | Example Nucleophile | Resulting Product Structure |

|---|---|---|

| Oxygen (Alkoxide) | R-O⁻ | 2-Alkoxy-5-(ethanesulfonyl)benzoic acid |

| Nitrogen (Amine) | R-NH₂ | 2-(Alkylamino)-5-(ethanesulfonyl)benzoic acid |

| Sulfur (Thiolate) | R-S⁻ | 2-(Alkylthio)-5-(ethanesulfonyl)benzoic acid |

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings. In this strategy, a heteroatom-containing functional group directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a carbanion that can then be trapped by an electrophile.

For this compound, the carboxylic acid group is a potent ortho-directing group. Treatment with a strong base like lithium diisopropylamide (LDA) or sec-butyllithium (B1581126) at low temperatures would likely lead to deprotonation at the C6 position, which is ortho to the carboxyl group. The resulting aryllithium species can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce new substituents at this position. However, the acidic proton of the carboxylic acid must be considered, as it will react with the strong base first. Therefore, two or more equivalents of the base are typically required—one to deprotonate the carboxylic acid and the second to deprotonate the ortho-carbon.

Influence and Transformations of the Ethanesulfonyl Moiety

The ethanesulfonyl group is a prominent feature of the molecule, significantly influencing its chemical properties and reactivity. Its stability and electronic effects are key to understanding the compound's behavior in various chemical environments.

Stability and Chemical Resistance of the Sulfonyl Group

The sulfonyl functional group (–SO₂–) is renowned for its considerable stability. fiveable.me Aryl sulfonyl groups are generally resistant to both acidic and basic conditions, making them robust moieties in organic synthesis. chem-station.com This stability extends to resistance towards hydrolysis and reduction. nih.govmdpi.com The strength of the sulfur-carbon and sulfur-oxygen bonds contributes to this high degree of chemical inertness. For instance, sulfonyl groups are often employed as protecting groups for electron-rich phenols and amines precisely because of their stability and their ability to withstand a variety of reaction conditions. chem-station.com

Compared to related sulfonyl halides, such as sulfonyl chlorides, which can be susceptible to reductive failure, the sulfonyl group in an aryl sulfone like this compound is more chemically robust. nih.gov Research into aryl sulfonyl fluorides, which are structurally similar, highlights the exceptional thermal and chemical stability of the sulfonyl moiety, noting its resistance to hydrolysis and thermolysis. nih.gov While metabolic instability can be a concern for some aryl sulfonyl fluorides, their general chemical stability is a key characteristic. acs.org

Table 1: Chemical Stability of the Aryl Sulfonyl Group

| Condition | Stability of Aryl Sulfonyl Group | References |

|---|---|---|

| Acidic Conditions | Generally Stable | chem-station.com |

| Basic Conditions | Generally Stable | chem-station.com |

| Hydrolysis | Resistant | nih.govmdpi.com |

| Reduction | Resistant | nih.govmdpi.com |

| Transition Metal Catalysis | Generally Inert (but can be activated) | mdpi.comiith.ac.in |

Role as an Activating or Directing Group

The sulfonyl group is a potent electron-withdrawing group (EWG). fiveable.me This is due to the high electronegativity of the oxygen atoms, which pull electron density away from the sulfur atom and, by extension, from the aromatic ring to which it is attached. This strong inductive and resonance effect has a profound impact on the reactivity of the benzene (B151609) ring in electrophilic aromatic substitution (EAS) reactions.

By withdrawing electron density, the ethanesulfonyl group deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. masterorganicchemistry.comwikipedia.org This deactivation means that more forceful conditions are typically required for EAS reactions to proceed. youtube.com

In terms of regioselectivity, the sulfonyl group is a meta-director. wikipedia.orgyoutube.com When an EAS reaction occurs on an aromatic ring bearing a sulfonyl group, the incoming electrophile is directed to the positions meta to the sulfonyl substituent. This is because the deactivating effect is most pronounced at the ortho and para positions, which bear a partial positive charge in the resonance structures of the Wheland intermediate, making the meta positions the least deactivated and thus the most favorable sites for electrophilic attack. youtube.com

Advanced Coupling Reactions and Derivatization

The functional groups on this compound provide multiple handles for advanced derivatization through modern coupling reactions. Palladium-catalyzed cross-coupling, in particular, offers powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed reactions are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide or triflate, is a versatile tool for C-C bond formation. ysu.am Traditionally, aryl sulfonyl groups have been considered inert under Suzuki-Miyaura coupling (SMC) conditions. iith.ac.in This inertness can be synthetically useful, allowing for selective coupling at other positions on the ring, such as the C-F bond, although aryl fluorides are generally less reactive than heavier halides.

However, recent research has demonstrated that the typically stable aryl sulfonyl fluoride (B91410) group can be "awakened" and participate in desulfonative Suzuki-Miyaura cross-coupling reactions. rsc.orgrsc.org These reactions, catalyzed by palladium complexes such as Pd(OAc)₂ with specific phosphine (B1218219) ligands like Ruphos, proceed via the cleavage of the C–S bond. rsc.orgrsc.org DFT calculations suggest that the Pd(0) catalyst preferentially inserts into the C–S bond over the S–F bond. rsc.orgrsc.org This novel reactivity allows the sulfonyl group to act as a leaving group, enabling the formation of biaryl compounds from aryl sulfonyl precursors. iith.ac.inresearchgate.net While this compound is a sulfone and not a sulfonyl fluoride, this research opens up the possibility of similar C-S bond activation under specific catalytic conditions.

Table 2: Example Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Sulfonyl Fluorides

| Catalyst/Precatalyst | Ligand | Base | Solvent | Key Feature | References |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Ruphos | K₃PO₄ | Toluene/H₂O | Activation of C-S bond in aryl sulfonyl fluorides | rsc.orgrsc.org |

| Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | Coupling of pyridine-2-sulfonyl fluoride | researchgate.net |

| Pd Catalyst | - | Base-free | - | Desulfonative coupling under base-free or acidic conditions | iith.ac.indntb.gov.ua |

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for forming substituted alkenes. wikipedia.org For this compound to participate directly as the aryl partner, it would typically need to be converted into an aryl halide (e.g., bromide or iodide) or triflate, as the C-F bond is less reactive and the sulfonyl and carboxyl groups are not standard leaving groups in this context. The sulfonyl group itself is generally stable under Heck conditions. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, alkene insertion, and β-hydride elimination. wikipedia.orgmdpi.com Intramolecular versions of the Heck reaction are also powerful tools for constructing cyclic and heterocyclic systems. wikipedia.orgchim.it

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is highly effective for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org Similar to the Heck reaction, this compound would likely require modification to an aryl bromide or iodide to serve as an efficient coupling partner. The reaction is compatible with a wide range of functional groups, and the sulfonyl moiety would be expected to remain intact under standard Sonogashira conditions. organic-chemistry.org

Electrophilic Aromatic Substitution (EAS) on the Substituted Benzene Ring

Further functionalization of the benzene ring of this compound via electrophilic aromatic substitution (EAS) is governed by the combined directing effects of the three existing substituents. wikipedia.org The mechanism involves the attack of an electrophile by the aromatic ring to form a resonance-stabilized carbocation (Wheland intermediate), followed by deprotonation to restore aromaticity. libretexts.orgmasterorganicchemistry.com

The regiochemical outcome of an EAS reaction is determined by the electronic properties of the substituents:

-SO₂Et (Ethanesulfonyl): As a strong electron-withdrawing group, it is deactivating and a meta-director. wikipedia.orgyoutube.com

-F (Fluoro): Halogens are an exception among directing groups. They are deactivating due to their inductive electron withdrawal but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which helps stabilize the Wheland intermediate when attack occurs at these positions.

-COOH (Carboxylic Acid): This is an electron-withdrawing group, making it deactivating and a meta-director.

The positions on the ring are influenced as follows:

Position 3: Ortho to -F, meta to -SO₂Et, and meta to -COOH.

Position 4: Meta to -F, ortho to -COOH, and para to -SO₂Et.

Position 6: Ortho to -COOH, ortho to -SO₂Et, and para to -F.

Considering these effects, the directing groups are in conflict. The powerful meta-directing influence of the sulfonyl and carboxyl groups and the ortho, para-directing effect of the fluorine atom must be weighed. The fluorine directs to positions 3 and 6. The carboxyl group directs to positions 4 and 6. The sulfonyl group directs to position 3.

Table 3: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -SO₂Et | Strong Electron-Withdrawing | Strongly Deactivating | meta |

| -F | Inductively Withdrawing, Resonantly Donating | Deactivating | ortho, para |

| -COOH | Electron-Withdrawing | Deactivating | meta |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-(Ethanesulfonyl)-2-fluorobenzoic acid in solution. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each proton and carbon atom, respectively.

In a typical ¹H NMR spectrum of this compound, the aromatic protons would exhibit distinct chemical shifts and coupling patterns due to the substitution on the benzene (B151609) ring. The proton ortho to the carboxylic acid group and meta to the sulfonyl group would likely appear as a doublet of doublets, influenced by coupling to the adjacent aromatic protons. Similarly, the other two aromatic protons would display their own characteristic multiplicities and chemical shifts. The ethyl group of the ethanesulfonyl moiety would be identifiable by a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from scalar coupling. The acidic proton of the carboxylic acid would typically appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position. The aromatic carbons would appear in the typical aromatic region, with their specific chemical shifts influenced by the fluorine, carboxylic acid, and ethanesulfonyl substituents. The carbons of the ethyl group would be found in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on analogous structures and substituent effects. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 165 - 170 |

| Aromatic CH (ortho to -COOH) | 7.3 - 7.5 (d) | 115 - 120 (d, ¹JCF) |

| Aromatic CH (meta to -COOH) | 8.1 - 8.3 (dd) | 128 - 132 |

| Aromatic CH (para to -COOH) | 8.3 - 8.5 (d) | 135 - 140 |

| Aromatic C-F | - | 160 - 165 (d, ¹JCF) |

| Aromatic C-SO₂Et | - | 140 - 145 |

| Aromatic C-COOH | - | 120 - 125 |

| Ethanesulfonyl (-CH₂-) | 3.2 - 3.5 (q) | 45 - 50 |

| Ethanesulfonyl (-CH₃) | 1.2 - 1.4 (t) | 7 - 10 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound and for gaining insight into its fragmentation pathways. HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its molecular formula, C₉H₉FO₄S.

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed. The fragmentation pattern would be dictated by the relative stability of the resulting fragment ions. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (·OH) to form an acylium ion, followed by the loss of carbon monoxide (CO). For benzoic acid itself, characteristic fragments are observed at m/z 105 ([C₆H₅CO]⁺) and m/z 77 ([C₆H₅]⁺). docbrown.info For this compound, analogous fragmentation would be expected, along with cleavages associated with the ethanesulfonyl group, such as the loss of an ethyl radical (·C₂H₅) or an ethene molecule (C₂H₄) via McLafferty rearrangement. The presence of the sulfonyl group provides additional characteristic fragmentation patterns, often involving the loss of SO₂.

Electrospray ionization (ESI), particularly in negative ion mode, would likely show a prominent [M-H]⁻ ion, corresponding to the deprotonated carboxylate.

Table 2: Predicted Key Mass Fragments for this compound (Note: Based on general fragmentation patterns of aromatic carboxylic acids and sulfones.)

| m/z | Predicted Fragment Ion | Possible Origin |

| 232.0205 | [C₉H₉FO₄S]⁺ | Molecular Ion (M⁺) |

| 215 | [M - OH]⁺ | Loss of hydroxyl radical from carboxylic acid |

| 187 | [M - COOH]⁺ | Loss of carboxyl group |

| 155 | [M - SO₂Et]⁺ | Loss of ethanesulfonyl group |

| 127 | [M - COOH - SO₂]⁺ | Loss of carboxyl and sulfur dioxide |

| 105 | [C₆H₄FCO]⁺ | Acylium ion after loss of ethanesulfonyl group |

| 77 | [C₆H₄F]⁺ | Phenyl-fluoride cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of its functional groups.

For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The sulfonyl group would exhibit characteristic strong asymmetric and symmetric stretching vibrations around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. The C-F stretch would likely appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, appear in the 700-900 cm⁻¹ region.

The Raman spectrum would also show these characteristic vibrations, although with different relative intensities. For instance, the aromatic ring vibrations and the S=O stretches are often strong in the Raman spectrum. The combination of both IR and Raman data provides a more complete picture of the vibrational modes of the molecule. nih.govresearchgate.netijtsrd.comcarlroth.com

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound (Note: Based on typical group frequencies and data from similar compounds. nih.govijtsrd.com)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| C=O Stretch (Carboxylic Acid) | 1680-1710 (strong) | Medium |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| S=O Asymmetric Stretch | 1300-1350 (strong) | Medium |

| C-F Stretch | 1200-1300 | Weak |

| S=O Symmetric Stretch | 1120-1160 (strong) | Strong |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | Medium |

| Aromatic C-H Bending | 700-900 | Medium |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, a single crystal X-ray diffraction study would reveal the precise arrangement of the atoms in the crystal lattice.

Based on the structures of related sulfonyl-substituted benzoic acids, it is highly probable that this compound molecules would form centrosymmetric dimers in the solid state through hydrogen bonding between their carboxylic acid groups. nih.govresearchgate.net These O-H···O hydrogen bonds are a common and robust supramolecular synthon for carboxylic acids.

Table 4: Representative Crystallographic Data for a Related Sulfonyl-Substituted Benzoic Acid (4,4'-Sulfonyldibenzoic acid) (Note: This data is for a related compound and serves as an example of the parameters that would be determined for this compound. researchgate.net)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 14.869(3) |

| b (Å) | 7.508(2) |

| c (Å) | 11.231(2) |

| β (°) | 108.35(3) |

| V (ų) | 1190.2(4) |

| Z | 4 |

| Hydrogen Bonding | O-H···O (dimer formation) |

Advanced Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of non-volatile compounds like benzoic acid derivatives. A reversed-phase HPLC method, likely employing a C18 column, would be suitable. ekb.eg A mobile phase consisting of a buffered aqueous solution (e.g., with formic acid or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be used to achieve separation from starting materials, by-products, and other impurities. nih.gov Detection is typically performed using a UV detector, with the wavelength set to the absorbance maximum of the analyte. A gradient elution program may be necessary to resolve all components in a complex mixture.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can also be used for the analysis of this compound, although derivatization is usually required to increase its volatility. nih.govresearchgate.net Esterification of the carboxylic acid group, for example, with methanol in the presence of an acid catalyst, would yield the more volatile methyl ester, which is amenable to GC analysis. Pyrolysis-GC-MS is another potential technique for the characterization of sulfonated aromatic compounds. nih.govresearchgate.net

These chromatographic methods are crucial for quality control, allowing for the quantification of the purity of the final product and the detection of any trace impurities.

Table 5: Typical Chromatographic Conditions for the Analysis of Fluorinated Benzoic Acids (Note: These are general conditions and would require optimization for this compound. ekb.egrsc.org)

| Technique | Parameter | Typical Conditions |

| HPLC | Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile | |

| Elution | Gradient | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at ~254 nm | |

| GC-MS (after derivatization) | Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium | |

| Temperature Program | Initial temp. ~100°C, ramp to ~280°C | |

| Injection | Split/Splitless | |

| Ionization (MS) | Electron Ionization (EI) at 70 eV |

Computational Chemistry and Theoretical Investigations of 5 Ethanesulfonyl 2 Fluorobenzoic Acid

Electronic Structure and Conformation Analysis (DFT, Ab Initio Calculations)

There are no published studies detailing the electronic structure or conformational analysis of 5-(Ethanesulfonyl)-2-fluorobenzoic acid using Density Functional Theory (DFT) or ab initio methods. Such studies would be critical to understanding the molecule's preferred three-dimensional geometry, the rotational barriers of the carboxylic acid and ethanesulfonyl groups, and the influence of the electron-withdrawing fluorine and sulfonyl substituents on the aromatic ring's electron distribution.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling to elucidate the reaction mechanisms involving this compound has not been reported. Theoretical investigations could provide valuable insights into its reactivity, potential metabolic pathways, or its role as a synthon in organic synthesis by mapping transition states and reaction energy profiles.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

No computational studies predicting the spectroscopic parameters (e.g., NMR, IR, UV-Vis) of this compound are available. Theoretical calculations are often used to complement and aid in the interpretation of experimental spectra. The absence of such data means that a detailed assignment of its spectroscopic features based on first-principles calculations has not been performed.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

A Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analysis for this compound has not been documented. These analyses are fundamental in computational chemistry for predicting the reactive sites of a molecule. An MEP map would identify the electron-rich and electron-poor regions, indicating sites for electrophilic and nucleophilic attack. FMO analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would offer insights into the molecule's ability to donate or accept electrons in chemical reactions.

Quantitative Structure-Reactivity Relationships (QSRR)

There are no specific Quantitative Structure-Reactivity Relationships (QSRR) studies that have been developed for this compound. QSRR models use computational descriptors to correlate a molecule's structure with its chemical reactivity, which can be a powerful tool in predicting the behavior of new compounds without the need for extensive experimental testing.

Role As a Synthetic Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Heterocyclic Compounds

The inherent functionalities of 5-(Ethanesulfonyl)-2-fluorobenzoic acid, namely the carboxylic acid and the activated aromatic ring, make it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The carboxylic acid moiety can be readily converted into an amide, which can then participate in cyclization reactions to form nitrogen-containing heterocycles.

For instance, the reaction of this compound with an appropriate amine, often facilitated by coupling agents, yields the corresponding benzamide (B126) derivative. This intermediate can then undergo intramolecular cyclization to produce quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities. The fluorine atom at the 2-position can be displaced by a nucleophile in a subsequent step to further functionalize the heterocyclic core.

Similarly, the carboxylic acid can be transformed into a hydrazide, which serves as a key intermediate for the synthesis of 1,3,4-oxadiazoles. Reaction of the 5-(ethylsulfonyl)-2-fluorobenzohydrazide with various reagents can lead to the formation of the five-membered oxadiazole ring. nih.govmdpi.com

The synthesis of tetrazoles, another important class of heterocyclic compounds often used as bioisosteres for carboxylic acids, can also be envisioned starting from this compound. nih.govcambridgemedchemconsulting.comsemanticscholar.orgresearchgate.net Conversion of the carboxylic acid to a nitrile, followed by reaction with an azide (B81097) source, would yield the corresponding tetrazole derivative. cambridgemedchemconsulting.comresearchgate.net

Intermediate in the Construction of Functionalized Aromatic Systems

The substituted benzene (B151609) ring of this compound is amenable to various synthetic transformations, allowing for its incorporation into more complex functionalized aromatic systems. The fluorine atom and the hydrogen atoms on the aromatic ring can be substituted through different chemical reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eurjchem.comresearchgate.net While direct examples with this compound are not extensively documented in readily available literature, the reactivity of similar fluoro- and sulfonyl-substituted aromatic compounds suggests its potential in such transformations. For example, the fluorine atom could potentially be displaced by various organometallic reagents to introduce new aryl or alkyl groups.

Furthermore, the carboxylic acid group can be used as a directing group in C-H activation reactions, enabling the regioselective functionalization of the aromatic ring at positions that might otherwise be difficult to access. nih.gov This strategy allows for the precise installation of additional substituents, leading to highly decorated aromatic systems that are valuable in materials science and drug discovery.

Utilization in Fragment-Based Approaches for Chemical Probe Development

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. This compound, with its defined chemical features, represents an attractive scaffold for the design of fragment libraries.

The sulfonamide group, which can be derived from the corresponding sulfonyl chloride, is a known zinc-binding group and can be incorporated into fragments designed to target metalloenzymes such as carbonic anhydrases. cambridgemedchemconsulting.com The fluorine atom can be a valuable tool in fragment screening using ¹⁹F NMR spectroscopy, a sensitive technique for detecting fragment binding to a protein target. eurjchem.com

While specific examples of this compound being used as a primary fragment in a screening campaign are not widely reported, its structural motifs are present in known kinase inhibitors. ed.ac.ukmdpi.comnih.govnih.gov For instance, the substituted benzamide core is a common feature in many biologically active molecules. This suggests that fragments derived from or similar to this compound could serve as starting points for the development of potent and selective chemical probes for various biological targets. researchgate.netnih.govresearchgate.net

Synthesis of Analogues for Structure-Reactivity Investigations

The systematic modification of a lead compound to understand how changes in its structure affect its biological activity, known as structure-activity relationship (SAR) studies, is a cornerstone of medicinal chemistry. This compound provides a versatile platform for the synthesis of analogues for such investigations.

Similarly, the fluorine atom can be moved to other positions on the ring or replaced with other halogens to study the impact of its position and electronegativity. The carboxylic acid can be converted to a variety of amides, esters, or bioisosteric replacements like tetrazoles or oxadiazoles (B1248032) to explore the optimal interactions with a biological target. nih.govcambridgemedchemconsulting.comsemanticscholar.orgresearchgate.netnih.gov Such systematic studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.govresearchgate.net

Below is an interactive data table summarizing the key molecular features of this compound and its potential for modification in SAR studies.

| Feature | Position | Potential Modifications for SAR Studies |

| Carboxylic Acid | 1 | Amides, Esters, Tetrazoles, Oxadiazoles |

| Fluorine | 2 | Other halogens, Hydrogen, Methoxy |

| Ethanesulfonyl | 5 | Other alkylsulfonyls, Arylsulfonyls, Sulfonamides |

Analytical Method Development for Research and Quality Control

Development of Robust Chromatographic Methods (e.g., RP-HPLC, GC-FID)

Chromatographic techniques are powerful tools for the separation and quantification of 5-(Ethanesulfonyl)-2-fluorobenzoic acid from related substances.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the analysis of non-volatile and thermally labile compounds. A typical RP-HPLC method for this compound would involve a C18 column as the stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier. ripublication.compensoft.net The method parameters would be optimized to achieve good resolution between the main peak and any impurities.

A potential RP-HPLC method for the analysis of this compound is detailed below:

| Parameter | Condition |

| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile (B52724) |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Gas Chromatography with Flame Ionization Detection (GC-FID) can also be employed, particularly for the analysis of volatile impurities. However, due to the low volatility and polar nature of carboxylic acids, derivatization is often necessary to convert the analyte into a more volatile and thermally stable derivative. researchgate.netnih.gov A common derivatization agent is methanol (B129727), which converts the carboxylic acid to its corresponding methyl ester. nih.gov

A hypothetical GC-FID method for the analysis of derivatized this compound is outlined below:

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250°C |

| Oven Program | Initial temp: 100°C, hold for 2 minRamp: 10°C/min to 280°C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300°C |

Hyphenated Techniques for Identification and Quantification (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a mass spectrometric detector, are invaluable for the unambiguous identification and sensitive quantification of analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for trace-level quantification. s4science.atnih.govnih.gov For this compound, LC-MS/MS can be used to identify unknown impurities by analyzing their fragmentation patterns and to quantify the compound at very low concentrations. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. After derivatization, GC-MS can provide detailed structural information about volatile compounds based on their mass spectra. nih.govnih.gov This is particularly useful for identifying process-related impurities and degradation products that are amenable to gas chromatography. nih.gov

Spectrophotometric Assays for Concentration Determination

Spectrophotometric assays, based on the principle of UV-Vis absorption, can be a simple and rapid method for determining the concentration of this compound in solution. Benzoic acid and its derivatives typically exhibit strong UV absorbance due to the presence of the aromatic ring. The wavelength of maximum absorbance (λmax) for this compound would first be determined by scanning a dilute solution of the pure compound over a range of UV wavelengths. A calibration curve can then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

A summary of a potential UV spectrophotometric method is provided below:

| Parameter | Description |

| Instrument | UV-Vis Spectrophotometer |

| Solvent | Methanol or Acetonitrile |

| Wavelength (λmax) | To be determined experimentally (typically in the range of 220-280 nm for benzoic acid derivatives) |

| Calibration Range | e.g., 1-20 µg/mL |

| Measurement | Absorbance |

Stability-Indicating Methods in Research Samples

Stability-indicating methods are analytical procedures that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients. The development of such a method is a critical part of the drug development process. nih.gov

To develop a stability-indicating RP-HPLC method for this compound, forced degradation studies would be performed. nih.govnih.gov This involves subjecting the compound to various stress conditions to generate potential degradation products. nih.gov These conditions typically include:

Acidic hydrolysis (e.g., 0.1 N HCl)

Basic hydrolysis (e.g., 0.1 N NaOH)

Oxidative degradation (e.g., 3% H₂O₂)

Thermal degradation (e.g., heating at 80°C)

Photodegradation (e.g., exposure to UV light)

The stressed samples are then analyzed by an optimized RP-HPLC method. The method is considered stability-indicating if it can resolve the peak of the intact this compound from all the peaks of the degradation products. pensoft.netsemanticscholar.org The peak purity of the analyte peak should also be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants. nih.gov

The following table summarizes the typical components of a forced degradation study:

| Stress Condition | Reagent/Condition | Purpose |

| Acid Hydrolysis | 0.1 N HCl | To assess degradation in acidic conditions. |

| Base Hydrolysis | 0.1 N NaOH | To assess degradation in alkaline conditions. |

| Oxidation | 3% H₂O₂ | To evaluate susceptibility to oxidation. |

| Thermal | 80°C | To investigate the effect of heat. |

| Photolytic | UV light | To determine light sensitivity. |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 5-(Ethanesulfonyl)-2-fluorobenzoic acid, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via sulfonation of a fluorobenzoic acid precursor. For example, ethylsulfonyl groups can be introduced using ethanesulfonyl chloride under basic conditions (e.g., pyridine or DMAP). Optimization involves controlling temperature (0–5°C to prevent side reactions) and stoichiometric ratios (1:1.2 for acid chloride:precursor). Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

- Validation : Monitor reaction progress using TLC or HPLC. Confirm purity via melting point analysis and NMR.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : and NMR identify protons and carbons adjacent to electron-withdrawing groups (e.g., sulfonyl and fluorine). The deshielding effect of the sulfonyl group shifts aromatic protons downfield (~7.5–8.5 ppm).

- FT-IR : Confirm sulfonyl (S=O stretching at ~1350–1150 cm) and carboxylic acid (O-H stretch at ~2500–3300 cm) functionalities.

- Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular ion peaks and fragmentation patterns .

Q. How can researchers ensure accurate crystal structure determination of this compound?

- Methodology : Use single-crystal X-ray diffraction (SCXRD). Grow crystals via slow evaporation (e.g., in DMSO/water). Refinement with SHELXL (via Olex2 or similar software) resolves hydrogen bonding and torsional angles. For example, intermolecular O-H⋯O hydrogen bonds often form dimeric structures, as seen in analogous fluorobenzoic acid derivatives .

Advanced Research Questions

Q. How does the ethanesulfonyl group affect the acid dissociation constant (pKa) and reactivity of this compound?

- Methodology :

- pKa Determination : Perform potentiometric titration in aqueous/organic solvents (e.g., 50% ethanol). Compare with DFT calculations (B3LYP/6-311++G(d,p)) to model electronic effects. The sulfonyl group’s electron-withdrawing nature lowers pKa (~2.5–3.0) versus unsubstituted benzoic acids (pKa ~4.2).

- Reactivity Studies : Investigate nucleophilic substitution at the fluorine site under basic conditions. Monitor via NMR to track intermediates .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodology :

- Cross-Validation : Combine multiple techniques (e.g., - HSQC NMR for ambiguous proton assignments).

- Dynamic NMR : Analyze temperature-dependent spectra to identify conformational exchange in flexible substituents.

- Computational Aiding : Use Gaussian or ORCA to simulate NMR shifts and compare with experimental data .

Q. How can computational modeling predict the biological interactions of this compound?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., cyclooxygenase-2). The sulfonyl group may occupy hydrophobic pockets, while the carboxylic acid interacts with catalytic residues.

- MD Simulations : Run GROMACS simulations to assess stability of ligand-protein complexes. Analyze hydrogen-bonding lifetimes and binding free energy (MM-PBSA) .

Key Challenges and Solutions

- Synthetic Yield : Low yields (<50%) due to competing sulfonation at alternative positions. Solution : Use directing groups (e.g., nitro) during precursor synthesis.

- Crystallization Difficulty : Carboxylic acid dimers may hinder crystal growth. Solution : Co-crystallize with amines (e.g., pyridine) to disrupt hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.